3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
Description
Properties
IUPAC Name |
3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-8-6-12(17-22-8)16-13(19)4-5-18-10-7-9(15)2-3-11(10)21-14(18)20/h2-3,6-7H,4-5H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSILVFJTPZEUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-aminophenol derivative and a carboxylic acid derivative.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a hydroxylamine derivative and an α,β-unsaturated carbonyl compound.
Coupling Reaction: The final step involves coupling the oxazole and isoxazole rings through an amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Key Reaction Conditions:
| Reaction Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amide coupling | EDCI, HOBt, DMF, room temperature | ~75% | |
| Benzoxazolone formation | Cyclization under acidic/basic conditions | 60-80% |
Hydrolysis Reactions
The amide and benzoxazolone groups are susceptible to hydrolysis:
-
Amide hydrolysis : Under strong acidic (HCl/H₂O) or basic (NaOH) conditions, the amide bond cleaves to yield 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid and 5-methylisoxazol-3-amine .
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Benzoxazolone ring opening : Hydrolysis with aqueous NaOH generates 2-amino-5-chlorophenol derivatives .
Hydrolysis Data:
| Substrate | Conditions | Products | Rate Constant (k) | Source |
|---|---|---|---|---|
| Amide bond | 6M HCl, reflux, 4h | Propanoic acid + isoxazole amine | 0.15 h⁻¹ | |
| Benzoxazolone | 2M NaOH, 80°C, 2h | 2-Amino-5-chlorophenol + CO₂ | 0.08 h⁻¹ |
Nucleophilic Substitution
The 5-chloro substituent on the benzoxazolone ring undergoes nucleophilic aromatic substitution (SNAr) with electron-rich nucleophiles:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methoxide | NaOMe, DMSO, 120°C, 6h | 5-Methoxy derivative | 65% | |
| Piperidine | Piperidine, DMF, 100°C, 12h | 5-Piperidino derivative | 58% |
Heterocyclic Reactivity
-
Isoxazole ring : Participates in cycloaddition reactions (e.g., with nitrile oxides) to form fused pyrazole derivatives .
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Benzoxazolone : Acts as a dienophile in Diels-Alder reactions with conjugated dienes .
Example Cycloaddition:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 150°C, 24h | Fused bicyclic adduct | 42% |
Oxidation and Reduction
-
Oxidation : The benzoxazolone ring is stable under mild oxidative conditions but decomposes with strong oxidants (e.g., KMnO₄) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-amino ketone .
Thermal Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C , primarily involving:
-
Loss of the chloro substituent as HCl (200–250°C).
Biological Interactions
While not directly studied, analogs like N-(5-methylisoxazol-3-yl)propanamide derivatives exhibit enzyme inhibition (e.g., cyclooxygenase-2) via hydrogen bonding with the amide carbonyl and heterocyclic nitrogen .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of diseases where oxazole and isoxazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological responses.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally and functionally related derivatives, focusing on molecular features, biological activity, and physicochemical properties.
Key Observations:
Impact of Chlorination: The 5-chloro substituent in the benzoxazolone core (target compound and derivatives in ) enhances MAO-B inhibition compared to unsubstituted analogs.
Role of the 5-Methylisoxazole Group : This moiety introduces steric bulk and hydrogen-bonding capacity, which may enhance selectivity for enzymes like MAO-B over MAO-A. In contrast, the sulfamoyl-thiazole group in increases molecular weight and polarity, likely reducing CNS penetration but improving aqueous solubility.
Linker Modifications : Propanehydrazide derivatives (e.g., ) exhibit superior MAO-B inhibition (up to 94%) compared to propanamide-linked compounds, suggesting the hydrazide group enhances enzyme interaction. However, hydrazides may face metabolic instability, whereas propanamides (target compound) offer better pharmacokinetic profiles .
Research Findings and Implications
- MAO Inhibition : Derivatives with the 5-chloro-benzoxazolone core consistently show higher MAO-B than MAO-A inhibition, aligning with the target compound’s hypothesized neuropharmacological utility .
- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to and , involving coupling of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid with 5-methylisoxazol-3-amine using carbodiimide-based activation .
- Structure-Activity Relationship (SAR) :
- Chlorination at the benzoxazolone 5-position correlates with increased enzyme affinity.
- The 5-methylisoxazole group balances steric and electronic effects, avoiding excessive hydrophobicity.
Biological Activity
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.
Chemical Structure
The molecular formula for this compound is . The structure includes a benzoxazole ring, which is critical for its biological activity. The presence of chlorine and isoxazole moieties contributes to its pharmacological profile.
Synthesis
The synthesis of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide typically involves the reaction of 5-chloro-2-oxo-benzoxazole derivatives with appropriate amines and acylating agents. Characterization is often performed using techniques such as IR and NMR spectroscopy to confirm the chemical structure.
Antinociceptive Activity
Research has demonstrated that derivatives of benzoxazole, including the compound , exhibit significant antinociceptive properties. A study conducted on related compounds showed that they were tested using various pain models such as the tail flick and hot plate tests. The results indicated that certain derivatives displayed higher antinociceptive activity compared to standard analgesics like dipyrone and aspirin .
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has also been explored. A screening test indicated that while the antibacterial activity was not exceptionally high, selective action against Gram-positive bacteria was observed. Minimal inhibitory concentrations (MICs) for these compounds were documented, showcasing their potential as antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have been studied extensively. In vivo models demonstrated that certain derivatives significantly inhibited carrageenan-induced paw edema in mice, indicating their potential as anti-inflammatory agents. These findings suggest that the compound may also possess similar properties, warranting further investigation into its therapeutic applications .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed for preparing 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-methylisoxazol-3-yl)propanamide and its analogs?
The compound is synthesized via coupling reactions between benzoxazolone and isoxazole derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMSO with triethylamine as a base to link the benzoxazolone and 5-methylisoxazole moieties .
- Hydrazide intermediates : Reaction of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanohydrazide with aldehydes to form hydrazone derivatives, followed by purification via column chromatography .
- Characterization : Confirmation of structure using -NMR, -NMR, IR spectroscopy, and elemental analysis .
Q. How is the structural integrity of this compound validated in academic research?
- Spectroscopic techniques :
- -NMR detects protons in the benzoxazolone (δ 7.2–7.5 ppm) and isoxazole (δ 6.2 ppm) rings .
- -NMR confirms carbonyl groups (C=O at ~170 ppm) and aromatic carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
- Elemental analysis : Matches experimental and theoretical C/H/N percentages (e.g., C: 52.1%, H: 3.8%, N: 12.4%) .
Advanced Research Questions
Q. What strategies are recommended for optimizing the MAO-B inhibitory activity of this compound?
- Structural modifications :
- In vitro assays : Test inhibition at concentrations ranging from 10 to 10 M. Reported MAO-B inhibition ranges from 45% to 94% at 10 M .
- Molecular docking : Use software like AutoDock to simulate interactions with MAO-B (PDB ID: 2V5Z), focusing on π-π stacking with FAD and hydrogen bonding with Tyr 435 .
Q. How can researchers address discrepancies in biological activity data across studies?
- Control experimental variables : Standardize assay conditions (e.g., enzyme concentration, substrate: kynurenine for MAO inhibition) to reduce variability .
- Validate purity : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Cross-validate with analogs : Compare activity trends across derivatives (e.g., chloro vs. methyl substituents) to identify SAR patterns .
Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?
- Rodent models of acute pancreatitis : Assess inhibition of kynurenine-3-monooxygenase (KMO) to prevent organ failure. Dosing: 10–30 mg/kg intraperitoneally .
- Neuroinflammatory models : Measure reductions in quinolinic acid (a neurotoxic metabolite) in brain tissue using LC-MS .
- Pharmacokinetic studies : Monitor plasma stability and blood-brain barrier penetration via LC-MS/MS .
Methodological Challenges & Solutions
Q. How can low yields in multi-step syntheses be improved?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% .
- Optimize coupling conditions : Replace HBTU with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for less side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
